molecular formula C10H10N2O4 B13630813 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13630813
M. Wt: 222.20 g/mol
InChI Key: STBFMTMRHOSNDX-UHFFFAOYSA-N
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Description

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole heterocycle is recognized for its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This moiety has been extensively investigated for over a century and is present in several commercially available drugs, underscoring its therapeutic relevance . Research into 1,2,4-oxadiazole derivatives has uncovered a wide spectrum of biological activities, making them attractive frameworks for developing novel therapeutic agents . These compounds have demonstrated potential in various research areas, including serving as anticancer, anti-inflammatory, antiviral, and antibacterial agents . The integration of the trimethylfuran substituent in this compound offers a unique substitution pattern for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the molecule for specific biological targets. As such, this compound provides a valuable building block for the synthesis and optimization of new chemical entities in pharmaceutical research, offering a versatile core for probing biological mechanisms and developing lead compounds. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14)

InChI Key

STBFMTMRHOSNDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with activated carboxylic acid derivatives or their equivalents. The amidoxime acts as a nucleophile, attacking the activated carboxyl compound to form the oxadiazole ring upon cyclization.

Key steps:

  • Preparation of amidoxime from nitriles and hydroxylamine.
  • Activation of carboxylic acid derivatives using reagents such as carbonyldiimidazole (CDI).
  • Reaction of amidoxime with the activated acid derivative in polar aprotic solvents (e.g., DMF).
  • Cyclization under reflux or controlled heating to afford the oxadiazole ring.

This approach is well-documented for various substituted oxadiazoles and can be adapted for the target compound by selecting appropriate substituted furan carboxylic acid precursors.

Specific Preparation Routes for 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

While direct literature on this exact compound is limited, analogous methods for similar 1,2,4-oxadiazole carboxylic acids substituted with aromatic or heteroaromatic rings provide a reliable foundation.

Amidoxime Preparation

  • The amidoxime precursor is synthesized by refluxing the corresponding nitrile (e.g., 2,4,5-trimethylfuran-3-carbonitrile) with hydroxylamine hydrochloride in 2-propanol or ethanol in the presence of a base such as potassium carbonate.
  • This step yields the O-hydroxyamidoxime intermediate necessary for ring closure.

Activation of Carboxylic Acid Derivative

  • The carboxylic acid group in the 5-position of the oxadiazole is introduced by activating the corresponding acid or ester derivative.
  • Carbonyldiimidazole (CDI) is commonly used to activate the carboxylic acid or ester to form an imidazolide intermediate, which is more reactive toward nucleophilic attack by amidoxime.

Cyclization to 1,2,4-Oxadiazole Ring

  • The amidoxime is reacted with the activated carboxylic acid derivative in DMF or another polar aprotic solvent at room temperature or under reflux conditions.
  • The reaction proceeds via nucleophilic attack and cyclodehydration to form the 1,2,4-oxadiazole ring.
  • The reaction mixture is cooled, and the product is precipitated by addition to ice-water, filtered, washed, and purified by recrystallization or chromatography.

Representative Reaction Scheme

Step Reagents & Conditions Outcome
1. Amidoxime formation 2,4,5-trimethylfuran-3-carbonitrile + NH2OH·HCl + K2CO3, reflux in 2-propanol 2,4,5-trimethylfuran-3-amidoxime
2. Acid activation 5-carboxylic acid derivative + CDI, stir in DMF at RT Activated carboxylic acid imidazolide
3. Cyclization Amidoxime + activated acid derivative, reflux in DMF 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Alternative Synthetic Approaches

While the amidoxime-CDI method is the most direct and widely used, other methods include:

  • Multicomponent Reactions (MCRs): Metal-free Ugi-tetrazole/Huisgen sequences have been reported for related oxadiazole syntheses, enabling rapid assembly of substituted 1,3,4-oxadiazoles and potentially adaptable for 1,2,4-oxadiazoles through careful precursor design.
  • Cyclocondensation of Hydrazides: Acid hydrazides can be cyclized with reagents like carbon disulfide or ammonium thiocyanate to form related heterocycles, though this route is more common for 1,3,4-oxadiazoles or triazoles and less direct for 1,2,4-oxadiazoles.

Analytical and Purification Techniques

  • Monitoring: Reaction progress is often monitored by ^1H NMR spectroscopy, observing disappearance of starting materials and appearance of characteristic oxadiazole signals.
  • Purification: Flash chromatography using ethyl acetate/hexane mixtures or recrystallization from ethanol/DMF mixtures is standard.
  • Characterization: Mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) (^1H and ^13C) confirm the structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes Yield Range (%) References
Amidoxime formation Nitrile + NH2OH·HCl + base, reflux in 2-propanol Essential for ring formation 70-90
Carboxylic acid activation CDI in DMF, room temperature Forms reactive imidazolide intermediate High
Cyclization to oxadiazole ring Amidoxime + activated acid, reflux in DMF Key step forming 1,2,4-oxadiazole 60-85 ,
Alternative MCR approach Ugi-tetrazole/Huisgen sequence, metal-free Rapid assembly, less common for 1,2,4-oxadiazoles Variable

Chemical Reactions Analysis

Types of Reactions

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxadiazole and furan derivatives.

Scientific Research Applications

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The furan ring’s electron-rich nature can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole-Carboxylic Acid Core

The following compounds share the 1,2,4-oxadiazole-3-carboxylic acid scaffold but differ in substituents:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Differences/Applications
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1699122-46-7 C₉H₈N₂O₄ 208.17 2-Ethylfuran Smaller substituent, lower molecular weight
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid N/A C₉H₆N₂O₃ 190.16 Phenyl Aromatic group enhances π-π interactions
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid 19703-92-5 C₄H₄N₂O₃ 128.09 Methyl Simplest analogue; used as a synthetic intermediate

Key Observations :

  • Substituent Effects : The trimethylfuran group in the target compound introduces greater steric hindrance and lipophilicity compared to ethylfuran or phenyl groups. This may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Molecular Weight : The target compound (222.20 g/mol) is heavier than analogues with smaller substituents (e.g., 208.17 g/mol for the ethylfuran derivative) due to additional methyl groups .

Comparison with 1,2-Oxazole Derivatives

The compound 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 1105193-41-6) provides a contrast due to its oxazole core:

  • Molecular Formula: C₁₃H₁₃NO₆
  • Molecular Weight : 279.25 g/mol
  • Key Differences: The oxazole ring contains one nitrogen atom, whereas oxadiazoles have two. The trimethoxyphenyl group increases molecular weight and polarity compared to the trimethylfuran substituent.

Biological Activity

5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions that form the oxadiazole ring. The general synthetic route can be outlined as follows:

  • Starting Materials : The synthesis begins with the appropriate furan derivative and carboxylic acid.
  • Cyclization : A reaction involving hydrazine or hydroxylamine leads to the formation of the oxadiazole ring.
  • Purification : The product is then purified using crystallization or chromatography techniques.

Biological Activity

The biological activity of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in various studies. Key areas of activity include:

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the range of 0.25 to 0.045 µg/mL against Mycobacterium tuberculosis strains .
CompoundMIC (µg/mL)Target Organism
5a0.045Mtb H37Ra
3a0.25Mtb H37Rv

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Cell Line Studies : The compound showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma and breast cancer .
Cell LineIC50 (µM)
Colon Adenocarcinoma92.4
Lung Adenocarcinoma92.4
Breast Cancer92.4

Anti-inflammatory and Analgesic Properties

Studies have also highlighted the anti-inflammatory effects of oxadiazole derivatives:

  • Mechanism of Action : It is believed that these compounds inhibit key inflammatory pathways, thus reducing pain and inflammation in various models .

Case Studies

  • Study on Antitubercular Activity : Villemagne et al. synthesized new oxadiazole compounds showing promising results as EthR inhibitors with a notable pharmacokinetic profile .
  • Cancer Cell Line Evaluation : A series of derivatives were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves two key steps:

  • Cyclization : Reacting a hydrazine derivative (e.g., 2,4,5-trimethylfuran-3-carbohydrazide) with ethyl chloroformate or a similar reagent to form an intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux in anhydrous conditions .
  • Ester Hydrolysis : Hydrolyzing the ester intermediate (e.g., ethyl oxadiazole-3-carboxylate) using aqueous KOH or NaOH in ethanol/water, followed by acidification to yield the carboxylic acid . Example protocol: Stir the ester with 2M KOH (10 equiv.) at 80°C for 2 hours, then acidify to pH 2 with HCl to precipitate the product .

Q. How is the molecular structure of this compound characterized?

Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure .
  • HPLC : Validates purity (>95%) and monitors reaction progress .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state .

Q. What physicochemical properties influence its reactivity and solubility?

  • Solubility : The carboxylic acid group enhances water solubility at physiological pH, while the lipophilic 2,4,5-trimethylfuran moiety promotes membrane permeability .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store in dry, cool environments (2–8°C) .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Design of Experiments (DOE) : Systematically vary temperature (60–100°C), solvent (DMF vs. THF), and POCl₃ stoichiometry (1.2–2.0 equiv.) to maximize yield .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust reaction times or purification methods (e.g., column chromatography) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Test against HDACs (histone deacetylases) or DNA gyrase using fluorogenic substrates (e.g., E. coli gyrase supercoiling assay) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations to assess potency .
  • Antimicrobial Activity : Use broth microdilution assays against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs) .

Q. How can contradictions in reported bioactivities of oxadiazole derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trimethylfuran vs. phenyl groups) on target binding using docking simulations (e.g., AutoDock Vina) .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH, incubation time) to isolate structural contributions from experimental variability .

Q. What computational methods support derivative design for enhanced activity?

  • Molecular Dynamics (MD) Simulations : Model interactions with HDAC8 or gyrase B subunit to identify key binding residues .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data to predict optimized structures .

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